molecular formula C17H18O2 B14532448 3-Benzyl-4-hydroxy-4-phenylbutan-2-one CAS No. 62730-80-7

3-Benzyl-4-hydroxy-4-phenylbutan-2-one

Cat. No.: B14532448
CAS No.: 62730-80-7
M. Wt: 254.32 g/mol
InChI Key: PMTKSPUJMQYWGB-UHFFFAOYSA-N
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Description

3-Benzyl-4-hydroxy-4-phenylbutan-2-one is an organic compound with the molecular formula C16H18O2. It is a derivative of butanone and features both benzyl and phenyl groups, making it a compound of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-Benzyl-4-hydroxy-4-phenylbutan-2-one involves the asymmetric epoxidation of an enone followed by hydrogenolysis of an α,β-epoxyketone. For instance, 1-Phenyl-3-buten-2-one can be epoxidized with t-butyl hydroperoxide using a chiral La-BINOL-Ph3P=O complex as the catalyst to give (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one in approximately 90% yield and 97% enantiomeric excess. The resultant optically active epoxyketone is then reduced in the presence of Pd/C (5 mol%) and H2 (3 bar) in THF at room temperature to produce (S)- or ®-3-hydroxy-4-phenylbutan-2-one in about 80% yield with more than 90% enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-hydroxy-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the hydroxyl group forms 3-Benzyl-4-oxo-4-phenylbutan-2-one.

    Reduction: Reduction of the carbonyl group forms 3-Benzyl-4-hydroxy-4-phenylbutanol.

    Substitution: Substitution reactions can yield various substituted benzyl or phenyl derivatives.

Scientific Research Applications

3-Benzyl-4-hydroxy-4-phenylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Benzyl-4-hydroxy-4-phenylbutan-2-one exerts its effects is not well-documented. its structural features suggest that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-phenylbutan-2-one: A similar compound with a hydroxyl group and a phenyl group but lacking the benzyl group.

    4-Hydroxy-4-phenylbutan-2-one: Another similar compound with a hydroxyl group and a phenyl group but lacking the benzyl group.

Uniqueness

3-Benzyl-4-hydroxy-4-phenylbutan-2-one is unique due to the presence of both benzyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for various applications in chemistry and industry .

Properties

CAS No.

62730-80-7

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-benzyl-4-hydroxy-4-phenylbutan-2-one

InChI

InChI=1S/C17H18O2/c1-13(18)16(12-14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-11,16-17,19H,12H2,1H3

InChI Key

PMTKSPUJMQYWGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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